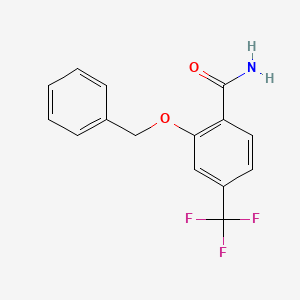

2-(Benzyloxy)-4-(trifluoromethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12F3NO2 |

|---|---|

Molecular Weight |

295.26 g/mol |

IUPAC Name |

2-phenylmethoxy-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C15H12F3NO2/c16-15(17,18)11-6-7-12(14(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,19,20) |

InChI Key |

DVEPUANQZYLMOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Benzyloxy 4 Trifluoromethyl Benzamide

Established Synthetic Pathways for 2-(Benzyloxy)-4-(trifluoromethyl)benzamide

The synthesis of this compound is a multi-step process that requires the careful assembly of key precursors and the strategic application of fundamental organic reactions. The pathway generally involves the formation of a substituted benzoic acid core, followed by amidation.

The construction of this compound begins with commercially available starting materials, which are sequentially modified to build the necessary scaffold. A plausible and efficient synthetic route originates from 4-(trifluoromethyl)benzoic acid.

The initial precursor is typically 2-hydroxy-4-(trifluoromethyl)benzoic acid. ossila.com This intermediate can be synthesized through various methods, often involving the introduction of a hydroxyl group onto the 4-(trifluoromethyl)benzoic acid ring. Once obtained, the phenolic hydroxyl group is protected or modified via a benzylation reaction. This is a crucial step to introduce the benzyloxy moiety. The reaction is typically an O-benzylation, which can be achieved using benzyl (B1604629) halides (e.g., benzyl bromide) in the presence of a base like potassium carbonate to deprotonate the hydroxyl group, facilitating nucleophilic attack on the benzyl halide. google.com This Williamson ether synthesis yields 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid.

The final stage of the synthesis is the conversion of the carboxylic acid group of 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid into a primary amide. This transformation requires the activation of the carboxylic acid, commonly by converting it into a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ossila.com The resulting 2-(benzyloxy)-4-(trifluoromethyl)benzoyl chloride is then reacted with a source of ammonia (B1221849), such as aqueous ammonia or ammonia gas, to form the target compound, this compound. google.comjustia.com

| Role in Synthesis | Compound Name | Chemical Formula | Purpose |

| Starting Material | 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | Provides the trifluoromethyl-substituted benzene (B151609) ring. |

| Key Intermediate | 2-Hydroxy-4-(trifluoromethyl)benzoic acid | C₈H₅F₃O₃ | Introduces the hydroxyl group for subsequent benzylation. |

| Benzylating Agent | Benzyl bromide | C₇H₇Br | Provides the benzyl group for the benzyloxy moiety. |

| Base | Potassium Carbonate | K₂CO₃ | Facilitates the deprotonation of the hydroxyl group. |

| Key Intermediate | 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid | C₁₅H₁₁F₃O₃ | The direct precursor to the final amide. |

| Activating Agent | Thionyl Chloride | SOCl₂ | Converts the carboxylic acid to a more reactive acyl chloride. |

| Key Intermediate | 2-(Benzyloxy)-4-(trifluoromethyl)benzoyl chloride | C₁₅H₁₀ClF₃O₂ | The activated intermediate for amidation. |

| Amidating Agent | Ammonia | NH₃ | Provides the nitrogen atom for the primary amide. |

| Final Product | This compound | C₁₅H₁₂F₃NO₂ | The target compound of the synthesis. |

The final and pivotal step in the synthesis of this compound is the amidation of the corresponding carboxylic acid derivative. This reaction is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org Amides are generally the least reactive of the carboxylic acid derivatives, making their direct formation from carboxylic acids and ammonia unfavorable without catalysts and heat. libretexts.org Therefore, a more reactive derivative, such as an acyl chloride, is employed.

The mechanism proceeds via a two-stage addition-elimination process. libretexts.org

Nucleophilic Addition: The ammonia molecule, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 2-(benzyloxy)-4-(trifluoromethyl)benzoyl chloride. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. Simultaneously, the pi electrons of the carbonyl double bond move to the oxygen atom, creating a negatively charged tetrahedral intermediate. libretexts.orgbyjus.com This initial addition step involves a change in the hybridization of the carbonyl carbon from sp² to sp³. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. This concerted step results in the expulsion of the chloride ion, which is an excellent leaving group. A proton is then transferred from the nitrogen atom to a base (another ammonia molecule or the expelled chloride ion) to yield the neutral, stable amide product, this compound, and ammonium (B1175870) chloride as a byproduct. byjus.com

The reactivity of acyl derivatives towards nucleophilic attack follows the general order: acyl halides > anhydrides > esters > amides. libretexts.org This trend is primarily governed by the stability of the leaving group and the degree of resonance stabilization of the starting material. Acyl chlorides are highly reactive because the chloride ion is a very weak base and a good leaving group.

Advanced Chemical Reactions and Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its functional groups: the stable amide, the benzyloxy ether linkage, and the trifluoromethyl-substituted aromatic ring.

Amides are known for their significant stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group. Consequently, the hydrolysis of this compound to its parent carboxylic acid, 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid, and ammonia requires forcing conditions. This transformation can be achieved through prolonged heating in the presence of strong acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and subsequent proton transfers lead to the elimination of ammonia (as an ammonium ion) and the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide ion (⁻NH₂), which is a very strong base. This is typically the rate-determining step. The newly formed carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, driving the reaction to completion. Acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

Substitution reactions could potentially occur at other sites in the molecule, such as the benzylic position or the aromatic rings, but these would require specific and often harsh reagents (e.g., radical initiators for benzylic substitution) and are not characteristic reactions of the amide under typical conditions.

While this compound itself is a standard primary amide, its reactivity can be dramatically altered by substitution at the amide nitrogen. When two electronegative atoms are attached to the amide nitrogen, the resulting structures are known as "anomeric amides". mdpi.comnih.gov This substitution significantly reduces the classic amide resonance stabilization. nih.govpreprints.orgresearchgate.net

The presence of two electronegative substituents on the nitrogen atom induces a strong electron-withdrawing effect, which diminishes the ability of the nitrogen lone pair to delocalize into the carbonyl π-system. mdpi.comnih.gov This reduction in resonance leads to several key structural and electronic changes:

The nitrogen atom becomes more pyramidal in geometry, shifting from sp² towards sp³ hybridization. nih.govcdnsciencepub.com

The N-C(O) bond lengthens and gains more single-bond character.

The rotational barrier around the N-C(O) bond is lowered.

These effects are compounded by anomeric interactions, which are stereoelectronic effects involving the interaction between the lone pair of one heteroatom and the antibonding orbital (σ*) of the bond between the adjacent nitrogen and another heteroatom. mdpi.com In certain conformations, these anomeric effects can destabilize one of the N-heteroatom bonds, making it more susceptible to cleavage and influencing the molecule's reactivity, including its propensity to undergo Sₙ1 and Sₙ2 reactions at the amide nitrogen. mdpi.comnih.gov

A significant consequence of the unique electronic structure of anomeric amides is their ability to undergo a specific type of rearrangement known as the HERON (Heteroatom Rearrangement On Nitrogen) reaction. mdpi.comcdnsciencepub.comcdnsciencepub.com This process is not a reaction of this compound itself but of its N-substituted derivatives, such as N-acyloxy-N-alkoxyamides. cdnsciencepub.comcdnsciencepub.com

The mechanism is a concerted intramolecular Sₙ2 reaction at the carbonyl carbon, where the migrating group acts as the nucleophile and the rest of the amide acts as the leaving group. cdnsciencepub.com The driving force for this rearrangement is the combination of reduced amide resonance and the destabilization caused by anomeric effects in the ground state of the N-substituted amide. dntb.gov.ua This reaction provides a unique pathway for cleaving the otherwise robust amide bond under relatively mild conditions. For instance, an N-pivaloyloxy-N-alkoxyamide derivative could undergo a HERON reaction, initiated by a nucleophile, leading to the formation of an isodiazene intermediate which can then extrude nitrogen gas. nih.gov

Derivatization and Applications in Chemical Synthesis

The chemical compound this compound serves as a crucial precursor for the synthesis of advanced reagents utilized in novel chemical transformations. Its primary derivatization leads to the formation of a highly reactive anomeric amide, which has become a powerful tool for synthetic chemists, particularly in the burgeoning field of skeletal editing. This derivatization enhances the electrophilicity at the nitrogen atom, enabling unique reactivity profiles that are not accessible with the parent benzamide (B126).

Formation of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (Levin's Reagent)

A key derivative of this compound is N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, commonly known as Levin's Reagent. enamine.netenamine.net This compound belongs to the N-(alkoxy)-N-(acyloxy)benzamide class of anomeric amides, which are characterized by having two oxygen substituents on the amide nitrogen. orgsyn.orgchemistryviews.orgresearchgate.net This substitution pattern significantly diminishes the resonance of the nitrogen lone pair with the amide carbonyl, leading to a pyramidalized, sp³-hybridized nitrogen atom. orgsyn.orgresearchgate.netresearchgate.net This electronic feature is crucial for its subsequent reactivity. researchgate.net

The synthesis of Levin's Reagent from its precursor, N-(Benzyloxy)-4-(trifluoromethyl)benzamide, is a scalable process. orgsyn.org Historically, the synthesis of N-(alkoxy)-N-(acyloxy)benzamides involved chlorination with tert-butylhypochlorite followed by substitution with a sodium acyloxy salt. orgsyn.org However, due to safety concerns associated with the volatile and sensitive nature of tert-butylhypochlorite, an improved chlorination procedure using trichloroisocyanuric acid (TCICA) has been developed. orgsyn.org

The optimized, scalable synthesis involves a two-step procedure starting from N-(Benzyloxy)-4-(trifluoromethyl)benzamide (1):

Chlorination: The precursor (1) is reacted with TCICA in the presence of dichloromethane (B109758) (CH₂Cl₂) and water to form the N-chloro intermediate, N-(Benzyloxy)-N-chloro-4-(trifluoromethyl)benzamide (2). orgsyn.org A convenient pentane (B18724) filtration method is used to remove excess TCICA and its byproducts. orgsyn.org

Substitution: The crude N-chloro intermediate (2) is then immediately reacted with a pivalate (B1233124) salt, such as sodium pivalate, in a suitable solvent like acetonitrile. orgsyn.org Careful control of concentration and temperature during this step is critical to suppress the formation of impurities and ensure the reproducibility of the reagent's preparation on a larger scale. orgsyn.org

This robust synthesis allows for the multi-gram preparation of Levin's Reagent, making it accessible for broader applications in chemical synthesis. enamine.netorgsyn.orgd-nb.info

Table 1: Key Reagents in the Synthesis of Levin's Reagent

| Reagent Name | Abbreviation | Role |

| N-(Benzyloxy)-4-(trifluoromethyl)benzamide | 1 | Starting Material |

| Trichloroisocyanuric acid | TCICA | Chlorinating Agent |

| N-(Benzyloxy)-N-chloro-4-(trifluoromethyl)benzamide | 2 | Intermediate |

| Sodium Pivalate | NaOPiv | Pivaloyloxy group source |

| N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide | 3 (Levin's Reagent) | Final Product / Nitrogen Deletion Reagent |

Utility in Skeletal Editing and Nitrogen Deletion Chemistry

Levin's Reagent is a powerful tool for the skeletal editing of organic molecules, specifically through the direct deletion of a nitrogen atom from secondary amines. enamine.netenamine.netchemistryviews.org This transformation, a novel approach for constructing C-C bonds, allows for significant structural modifications at a late stage of a synthetic sequence. d-nb.infonih.gov The reaction is notable for its high chemoselectivity and tolerance of various functional groups. enamine.netnih.gov

The proposed mechanism for nitrogen deletion begins with the nucleophilic attack of a secondary amine on the anomeric amide reagent. chemistryviews.org This initial step is facilitated by the high electrophilicity of the reagent's nitrogen atom. d-nb.infonih.gov The key steps are as follows:

Nucleophilic Substitution: The secondary amine displaces the pivaloyloxy group from Levin's Reagent. chemistryviews.org

HERON Reaction: The resulting ONN-system undergoes a concerted rearrangement known as the Heteroatom Rearrangement on Nitrogen (HERON). In this step, the benzyloxy group migrates from the nitrogen to the carbonyl carbon. researchgate.netd-nb.infonih.gov

Isodiazene Formation: This rearrangement releases a benzoate (B1203000) ester and forms a transient isodiazene intermediate (R-N=N-R'). chemistryviews.orgnih.govvander-lingen.nl

Nitrogen Extrusion and C-C Bond Formation: The isodiazene intermediate readily extrudes molecular nitrogen (N₂), generating a pair of carbon radicals in close proximity within a solvent cage. chemistryviews.orgvander-lingen.nl These radicals then recombine to form a new carbon-carbon bond. chemistryviews.orgvander-lingen.nl

This methodology effectively "cuts" the nitrogen atom out of a molecule, replacing C-N bonds with a C-C bond. chemistryviews.org A significant application of this chemistry is the ring contraction of cyclic secondary amines. orgsyn.orgresearchgate.netnih.gov For instance, pyrrolidine (B122466) precursors can be converted into substituted cyclobutene (B1205218) products. orgsyn.org The reaction has been successfully applied to a range of cyclic amines, yielding (n-1) carbon frameworks. nih.gov

Table 2: Examples of Nitrogen Deletion from Secondary Amines using Levin's Reagent

| Substrate (Secondary Amine) | Product | Application Highlight |

| Acyclic Secondary Amines | C-C Coupled Products | C-C bond formation. chemistryviews.org |

| Cyclic Secondary Amines | Ring-Contracted Products | (n-1) carbon frameworks. nih.gov |

| Pyrrolidines | Substituted Cyclobutenes | Ring contraction. orgsyn.org |

| Dibenzylamine | 1,2-Diphenylethane derivatives | Axle editing in rotaxanes. acs.orgnih.gov |

The utility of this reagent extends to the late-stage modification of complex molecules and drug candidates, offering a new retrosynthetic strategy for molecular design. orgsyn.orgd-nb.infonih.gov It enables the transformation of widely available amine precursors into intricate carbon skeletons. nih.gov

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Protein Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

While specific docking studies for 2-(Benzyloxy)-4-(trifluoromethyl)benzamide are not extensively detailed in the public domain, research on closely related benzyloxy benzamide (B126) derivatives provides significant insights. For instance, a series of novel benzyloxy benzamide derivatives have been investigated as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction (PPI), a key target in the treatment of ischemic stroke. nih.gov Disrupting this interaction is a promising therapeutic strategy. nih.govnih.gov

In these studies, molecular docking is employed to understand how the ligands fit into the binding site of the protein. The docking process reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in a study of aryl benzamide derivatives as mGluR5 modulators, docking identified critical amino acid residues like Trp945, with which the ligands form π–π stacking interactions. mdpi.com

The typical output of such a study includes the binding affinity, often expressed in kcal/mol, which quantifies the strength of the interaction. A lower binding energy indicates a more stable complex. The interactions of a ligand with specific amino acid residues in the active site are also detailed, providing a roadmap for optimizing the ligand's structure to enhance its potency.

| Target Protein | Ligand Class | Key Interacting Residues (Example) | Predicted Binding Affinity (Range) |

|---|---|---|---|

| PSD95-nNOS Interface | Benzyloxy Benzamide Derivatives | Not Specified | Data not available |

| mGluR5 | Aryl Benzamide Derivatives | Pro655, Tyr659, Trp945 | Data not available |

| SARS-Covid-2 (Omicron) | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | GLY C:44, LEU C:45 | -7.6 kcal/mol nih.gov |

Computational Modeling of Reaction Mechanisms and Intermediates

Understanding the mechanism of chemical reactions is fundamental to synthetic chemistry. Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed investigation of reaction pathways, including the characterization of transient species like transition states and intermediates.

For benzamide derivatives, DFT studies have been successfully used to elucidate reaction mechanisms. For example, the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide was computed using the B3LYP/6-31g(d) functional and basis set. researchgate.net This study proposed a pathway involving two transition states, with the first being the rate-determining step. researchgate.net Such calculations provide the relative free energies of reactants, intermediates, transition states, and products, allowing for the construction of a potential energy surface that describes the entire reaction course.

These computational models can predict bond lengths and angles of the transition state structures, offering a glimpse into the geometry of these fleeting species. researchgate.net This information is invaluable for understanding how substituents, like the benzyloxy and trifluoromethyl groups in this compound, might influence the reaction rate and outcome by altering the stability of intermediates or the energy barrier of transition states.

| Reaction Studied | Computational Method | Key Findings |

|---|---|---|

| Formation of N-(carbomylcarbamothioyl)benzamide | DFT (B3LYP/6-31g(d)) | Reaction proceeds through two transition states (Ts1, Ts2). Ts1 is the rate-determining step. researchgate.net |

| Amide bond formation via intramolecular attack | DFT (ωB97XD/6-311+G(d,p)) | Identified the most favorable mechanism involving nitrogen nucleophilic attack followed by proton transfer. |

Bioactivity Prediction via Computational Methods

Beyond docking, a variety of computational methods are used to predict the biological activity of compounds. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two prominent examples. These ligand-based methods are particularly useful when the 3D structure of the target protein is unknown.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.com For instance, a 3D-QSAR study on aryl benzamide derivatives as mGluR5 modulators identified key steric and electrostatic features that are critical for their inhibitory activity. mdpi.com

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) that a molecule must possess to be active at a specific biological target. dovepress.com A study on N-benzyl benzamide derivatives as melanogenesis inhibitors developed a 3D pharmacophore model to guide the design of new, more potent compounds. nih.gov These models can then be used to screen large virtual libraries of compounds to identify new potential hits. dovepress.com For this compound, such models could predict its potential activity against various targets by comparing its structural and electronic features to those of known active compounds.

| Method | Compound Class Studied | Predicted Bioactivity | Key Descriptors/Features |

|---|---|---|---|

| 3D-QSAR | Aryl Benzamide Derivatives | mGluR5 Negative Allosteric Modulators mdpi.com | Steric and Electrostatic Fields |

| 3D-Pharmacophore Modeling | N-Benzyl Benzamide Derivatives | Melanogenesis Inhibitors nih.gov | Local Reactive Descriptors (Klopman Index) nih.gov |

| 2D/3D-QSAR | Benzyloxy Chalcones | Monoamine Oxidase B (MAO-B) Inhibitors researchgate.net | 2D and 3D molecular descriptors researchgate.net |

Quantum-Chemical Approaches in Benzamide Research

Quantum-chemical methods, especially DFT, are fundamental to understanding the intrinsic electronic properties of a molecule. bohrium.com These calculations can predict a wide range of properties for this compound, providing a detailed picture of its structure, reactivity, and spectroscopic characteristics.

Key applications include:

Geometry Optimization: DFT calculations are used to determine the most stable 3D conformation of a molecule by finding the minimum energy structure. nih.gov This provides accurate bond lengths, bond angles, and dihedral angles. indexcopernicus.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is vital for predicting how the molecule will interact with other molecules and biological targets. nih.gov

Spectroscopic Properties: Quantum chemistry can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecule's structure. nih.gov

Studies on related benzamides, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide and various fluoro-substituted benzamides, have demonstrated the power of DFT (often using the B3LYP functional with basis sets like 6-311+G(d,p)) to compute these properties accurately. mdpi.comacs.org

| Calculated Property | Methodology | Information Gained |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides precise bond lengths, bond angles, and the most stable 3D structure. mdpi.com |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for nucleophilic and electrophilic attack, predicting intermolecular interactions. mdpi.com |

| Vibrational Frequencies | DFT | Predicts IR and Raman spectra for structural confirmation. nih.gov |

Biological Applications and Pharmacological Research Preclinical, in Vitro Focus

Enzyme Inhibition Studies

The benzamide (B126) moiety is a common scaffold in the design of enzyme inhibitors. Research into derivatives of 2-(benzyloxy)-4-(trifluoromethyl)benzamide has pointed towards potential inhibitory activity against several key enzymes.

Histone Deacetylase (HDAC) Inhibition Potential of Benzamide Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. Their inhibition has emerged as a promising strategy in cancer therapy. The benzamide group is a well-established zinc-binding group (ZBG) found in many HDAC inhibitors, where it chelates the zinc ion in the active site of the enzyme.

While direct studies on this compound are not prevalent in the reviewed literature, the structure-activity relationships (SAR) of related benzamide-based HDAC inhibitors offer valuable insights. For instance, a series of quinazolinyl-containing benzamide derivatives have been evaluated for their in vitro HDAC1 inhibitory activities, with some compounds surpassing known class I selective HDAC inhibitors in both enzymatic inhibition and cellular anti-proliferative activity against various cancer cell lines. researchgate.net These studies highlight the importance of the benzamide core in interacting with the active site of HDACs. researchgate.net

Furthermore, research into N-hydroxycinnamamide-based HDAC inhibitors has led to the exploration of benzamide derivatives as potent and selective inhibitors. nih.gov The structural modifications of the "cap," "linker," and "zinc-binding" regions of these inhibitors significantly influence their potency and isoform selectivity. nih.govresearchgate.net The presence of a trifluoromethyl group, as seen in this compound, is a feature of some trifluoromethyl ketone-containing HDAC inhibitors, which are known to be potent but can suffer from metabolic instability. nih.gov The trifluoromethyl group's electron-withdrawing nature can influence the electronic properties of the benzamide ring and its interaction with the enzyme's active site.

| Compound | Target HDAC Isoform(s) | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Quinazolinyl-containing benzamide 11a | HDAC1 | Potent (surpassed MS-275) | researchgate.net |

| N-hydroxycinnamamide-based benzamide 11a | HDAC1 | Selective inhibition | nih.gov |

| Thienyl-containing benzamide 50a | HDAC1/HDAC2 | Dual selectivity | nih.gov |

Other Enzyme Targets, including Glucokinase Activation

Glucokinase (GK) is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. nih.gov Activators of glucokinase are being investigated as potential therapeutic agents for type 2 diabetes mellitus. nih.gov Benzamide derivatives have emerged as a promising class of allosteric glucokinase activators. nih.govnih.goveurekaselect.com

Computational and in vitro studies on various series of benzamide derivatives have demonstrated their potential to activate glucokinase. researchgate.netnih.gov For example, a series of 3,5-disubstituted benzamide analogues were synthesized and showed excellent in vitro GK activation. nih.gov While this compound was not specifically tested in these studies, the general structure of a substituted benzamide is consistent with compounds that exhibit glucokinase activation. The trifluoromethyl group, in particular, is a feature present in some potent glucokinase activators, such as (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, which has been identified as a clinical candidate. nih.gov

| Compound Series | Effect on Glucokinase | Key Structural Features | Reference |

|---|---|---|---|

| 3,5-disubstituted benzamides | Excellent in vitro activation | Disubstitution on the benzamide core | nih.gov |

| Thiazole-2-yl benzamides | GK activation activity | Thiazole moiety | nih.gov |

| Diazole-benzamide derivatives | Complementary fit in allosteric site | Diazole nucleus | ekb.eg |

Receptor Interaction Studies

The structural characteristics of this compound also suggest potential interactions with various neurotransmitter and purinergic receptors.

Kainate Receptor Antagonism by Benzamide Derivatives

Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors involved in synaptic transmission and plasticity. nih.gov Their dysfunction has been implicated in various neurological disorders. researchgate.net The development of selective KAR antagonists is an active area of research. nih.gov

Structure-activity relationship studies have revealed that the N-benzamide moiety is a crucial feature for binding to GluK1-3 recombinant receptors. nih.gov For instance, the N1-benzamide analogue of a quinoxaline-2,3-dione derivative demonstrated a significant binding preference for the GluK3 homomeric receptors over other KAR subtypes. mdpi.com This highlights the importance of the benzamide group in conferring affinity and selectivity for kainate receptors. Although direct binding data for this compound is not available, its core benzamide structure aligns with the pharmacophore identified for KAR antagonism.

| Compound | Target Kainate Receptor Subtype(s) | Binding Affinity | Reference |

|---|---|---|---|

| N-(2,3-dioxo-6-(phenylethynyl)-3,4-dihydroquinoxalin-1(2H)-yl)benzamide | GluK3 | Micromolar affinity with ~30-fold preference over other KARs | mdpi.com |

| N1-substituted quinoxaline-2,3-diones with benzamide moiety | GluK1-3 | Optimal for binding | nih.gov |

P2X7 Receptor Inhibition by Related Benzyloxybenzamides

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is involved in inflammatory responses. nih.gov Antagonists of the P2X7 receptor are being investigated for their therapeutic potential in inflammatory conditions and neuropathic pain. alzdiscovery.org

Several classes of P2X7 receptor antagonists have been developed, including those with a benzamide scaffold. edgccjournal.org Notably, research has been conducted on benzyloxybenzamide derivatives as P2X7 receptor inhibitors. This structural motif is directly relevant to this compound. While specific in vitro data for the title compound is not detailed in the available literature, the exploration of related benzyloxybenzamides suggests that this chemical class is of interest for targeting the P2X7 receptor. For example, the antagonist AZ10606120, which has been used in in vitro studies to probe P2X7R function, demonstrates the potential of complex molecules to selectively inhibit this receptor. nih.govnih.gov

β-Secretase (BACE-1) Inhibition by Benzyloxyphenylbenzamide Derivatives

β-Secretase (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. nih.gov Inhibition of BACE-1 is a major therapeutic strategy being pursued for the treatment of this neurodegenerative disorder. nih.gov

Research into BACE-1 inhibitors has explored a variety of chemical scaffolds, including benzamide derivatives. nih.gov Of particular relevance are studies on 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives. These compounds share a benzyloxyphenylbenzamide core with this compound. In vitro evaluations of these derivatives have shown moderate to good BACE-1 inhibition. nih.gov For instance, certain 5-styrylbenzamide derivatives have been evaluated for their ability to inhibit BACE-1, with some showing IC50 values in the micromolar range. nih.gov These findings suggest that the benzyloxybenzamide scaffold, potentially including the trifluoromethyl substitution pattern of the title compound, could be a promising starting point for the design of novel BACE-1 inhibitors.

| Compound Series | BACE-1 Inhibitory Activity (IC50) | Key Structural Features | Reference |

|---|---|---|---|

| 5-styrylbenzamide derivative 2c | 6.7 μM | Styrylbenzamide scaffold | nih.gov |

| 5-(4-fluorostyryl) substituted tosylamido derivative 3b | 10.1 μM | Fluorostyryl and tosylamido groups | nih.gov |

| Acyl guanidine (B92328) BACE1 inhibitor 8 | 0.32 nM | Acyl guanidine moiety | nih.gov |

Antipathogenic Activities (In Vitro)

The benzamide scaffold is a recognized pharmacophore in the development of new antimicrobial and antifungal agents. The incorporation of moieties like the trifluoromethyl group can enhance the biological activity of these compounds. ontosight.ai

The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antibiotics. Benzamide derivatives have emerged as a promising class of compounds targeting essential bacterial processes.

Research into 2,6-difluorobenzamide (B103285) derivatives has demonstrated their potential as inhibitors of the bacterial cell division protein, FtsZ. nih.gov A study on five such derivatives revealed potent antimicrobial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and, notably, against methicillin-resistant S. aureus (MRSA), a high-priority pathogen. nih.gov For instance, certain compounds displayed low minimum inhibitory concentration (MIC) values of 4 µg/mL against the highly drug-resistant MRSA ATCC 43300 strain. nih.gov These compounds were also shown to inhibit the growth of numerous clinical MRSA isolates, confirming their potential as anti-MRSA agents. nih.gov

Further studies have highlighted other benzamide-based FtsZ inhibitors. A second-generation benzamide, TXA707, which incorporates a 6-CF3 functionality, showed potent antistaphylococcal activity. nih.gov A subsequent next-generation inhibitor, TXH9179, demonstrated superior bactericidal potency compared to earlier versions against a wide array of clinical MSSA and MRSA isolates, including those resistant to vancomycin (B549263) and linezolid. nih.gov

Additionally, research on (1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) groups has revealed potent bactericidal activities against a broad spectrum of Gram-positive bacteria. researchgate.net These compounds were effective against MRSA, vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococcus (VRE). researchgate.net Some of these derivatives exhibited MIC values as low as 0.06 μg/mL against linezolid-resistant S. aureus. researchgate.net

| Compound Class | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 2,6-Difluorobenzamide Derivatives | MSSA (ATCC 25923) | 1–8 µg/mL | nih.gov |

| 2,6-Difluorobenzamide Derivatives | MRSA (ATCC 43300) | 4 µg/mL | nih.gov |

| (1,3,4-Oxadiazol-2-yl)benzamides (SCF3/SF5 containing) | Linezolid-Resistant S. aureus (NRS 119) | As low as 0.06 µg/mL | researchgate.net |

| N-(4-phenyl) amine Derivatives | Staphylococcus aureus | 0.26 μM | researchgate.net |

Benzamide derivatives have also been extensively evaluated for their antifungal properties against both human and plant pathogenic fungi. A study involving novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives found that most of the synthesized compounds exhibited good activity against six tested phytopathogenic fungi at a concentration of 50 µg/mL. researchgate.netnih.gov Structure-activity relationship (SAR) analysis from this study indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly improved antifungal activity. researchgate.netnih.gov Conversely, the introduction of a trifluoromethyl (CF3) group was found to decrease the activity to varying degrees. researchgate.netnih.gov

Another study on a series of 65 N-benzylsalicylamide derivatives tested their efficacy against eight potentially human pathogenic fungi. nih.gov The most significant effects were observed against filamentous fungi such as Trichophyton mentagrophytes, Absidia corymbifera, and Aspergillus fumigatus, while yeasts were generally less susceptible. nih.gov Derivatives like N-(4'-Chlorobenzyl) salicylamides and N-(3',4'-dichlorobenzyl)-salicylamides showed relatively high in vitro antifungal activity, with the most potent compounds having MIC values of ≤ 7.8 µmol/L against T. mentagrophytes. nih.gov

Furthermore, N-phenylbenzamides have been synthesized and tested against Candida albicans, showing potential for development as topical antifungal agents. mdpi.com

| Compound Class | Fungal Species | Reported Activity (EC50/MIC) | Reference |

|---|---|---|---|

| N-[2-hydroxy...butyl]benzamide derivative (6h) | Alternaria alternata | EC50 = 1.77 µg/mL | researchgate.netnih.gov |

| N-[2-hydroxy...butyl]benzamide derivative (6k) | Various phytopathogenic fungi | EC50 = 0.98 to 6.71 µg/mL | researchgate.netnih.gov |

| N-benzylsalicylamide derivatives | Trichophyton mentagrophytes | MIC ≤ 7.8 µmol/L | nih.gov |

| Benzamidine derivatives with 1,2,3-triazole (9b) | C. lagenarium (in vivo) | 79% efficacy | nih.gov |

The benzamide scaffold is a key structural feature in many compounds investigated for anticancer activity, including histone deacetylase (HDAC) inhibitors and compounds targeting other cellular pathways.

In vitro studies on a series of benzamide analogs demonstrated their ability to inhibit the proliferation of A549 non-small cell lung cancer cells in a dose- and time-dependent manner. atlantis-press.com These compounds are considered potent HDAC inhibitors and promising candidates for further development as chemotherapeutic drugs for lung cancer. atlantis-press.com

Another area of research involves overcoming multidrug resistance in cancer. The novel benzamide derivative, VKNG-2, was found to inhibit the ABCG2 transporter, a protein that can pump anticancer drugs out of cancer cells. nih.gov In in vitro studies using the S1-M1-80 colon cancer cell line, which overexpresses ABCG2, 5 μM of VKNG-2 restored the efficacy of chemotherapeutic drugs, increasing the effectiveness of mitoxantrone (B413) by 70-fold and SN-38 by 112-fold. nih.gov

Furthermore, a series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives were synthesized and evaluated for their in vitro cytotoxicity against a panel of cancer cell lines, including A-498 (renal), NCI-H23 (lung), MDA-MB-231 (breast), MCF-7 (breast), and A-549 (lung). rsc.orgresearchgate.net One compound, 6g, showed promising activity with over 50% inhibition at a 10 micromolar concentration against these cell lines, demonstrating its potential as an anticancer agent. rsc.orgresearchgate.net

Research on amide derivatives of 1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole has also yielded compounds with remarkable anticancer activity. researchgate.net One derivative, compound 24f, was found to be more potent than the standard drug Etoposide against several human cancer cell lines, with IC50 values of 0.11 µM in A549 (lung), 0.26 µM in PC3 (prostate), 0.55 µM in DU-145 (prostate), and 0.87 µM in MCF-7 (breast) cells. researchgate.net

| Compound Class/Name | Cancer Cell Line | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Benzamide Analog (2D) | A549 (Lung) | Most effective of five analogs tested | atlantis-press.com |

| VKNG-2 (5 µM) | S1-M1-80 (Colon) | Reversed resistance to Mitoxantrone (70-fold) & SN-38 (112-fold) | nih.gov |

| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | MCF-7 (Breast) | GI50 = 11.58 μM | researchgate.net |

| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | MDA-MB-231 (Breast) | GI50 = 11.35 μM | researchgate.net |

| Amide derivative of 1,3,4-oxadiazole... (24f) | A549 (Lung) | IC50 = 0.11 µM | researchgate.net |

| Amide derivative of 1,3,4-oxadiazole... (24f) | MCF-7 (Breast) | IC50 = 0.87 µM | researchgate.net |

Analytical Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the structural features of "2-(Benzyloxy)-4-(trifluoromethyl)benzamide" by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "this compound," ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide (B126) and benzyl (B1604629) rings, as well as the characteristic singlet for the benzylic methylene (B1212753) protons. The protons on the trifluoromethyl-substituted ring would exhibit splitting patterns influenced by the neighboring protons and the strong electron-withdrawing effect of the -CF₃ group.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide, the quaternary carbon attached to the trifluoromethyl group, and the carbons of the benzyloxy group would all have characteristic chemical shifts. The large coupling constant between the carbon and fluorine atoms of the -CF₃ group would result in a quartet for the trifluoromethyl carbon signal.

Expected NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic H | 7.20-8.20 | Multiplet | 8H | Benzamide and Benzyl rings |

| Methylene H | ~5.10 | Singlet | 2H | -OCH₂- |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl C | ~165-170 | C=O |

| Aromatic C | 110-160 | Benzamide and Benzyl rings |

| Trifluoromethyl C | ~123 (quartet) | -CF₃ |

| Methylene C | ~70 | -OCH₂- |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would display characteristic absorption bands corresponding to its amide, ether, aromatic, and trifluoromethyl functionalities.

Key expected vibrational frequencies include the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, the C-O stretching of the benzyloxy ether, C-H stretching of the aromatic rings, and strong C-F stretching vibrations from the trifluoromethyl group.

Expected FTIR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amide N-H | 3100-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Amide C=O | 1650-1690 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-F | 1000-1400 | Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems in "this compound" would lead to characteristic absorption bands in the UV region. The exact position of the maximum absorbance (λ_max) would be influenced by the substitution pattern on the aromatic rings. While specific experimental data is not available, a λ_max in the range of 250-300 nm would be anticipated due to the electronic transitions within the benzamide and benzyl chromophores.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large and non-volatile molecules. For "this compound," MALDI-TOF would be expected to produce a strong signal for the protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight.

Tandem mass spectrometry (MS/MS) could be employed to further elucidate the structure. By selecting the parent ion and inducing fragmentation, a characteristic fragmentation pattern would be generated. Expected fragmentation pathways would include the cleavage of the benzylic ether bond and the loss of the amide group, providing confirmatory structural evidence.

Liquid chromatography-mass spectrometry (LC-MS) and its high-resolution counterpart, ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS), are essential for the separation, detection, and quantification of "this compound" in complex mixtures. These techniques couple the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In a typical LC-MS or UHPLC-MS workflow, the compound would first be separated from other components in a sample on a chromatographic column. The eluted compound would then be ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. This approach would allow for not only the confirmation of the compound's identity based on its retention time and mass-to-charge ratio but also for its precise quantification in various research matrices, such as biological fluids or environmental samples. The high resolution and sensitivity of UHPLC-MS would be particularly beneficial for trace-level analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a paramount analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This methodology provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of closely related benzamide structures provides significant insight into its likely solid-state conformation. Studies on various substituted benzamides, including those with trifluoromethyl groups, consistently reveal common structural motifs. nih.govnih.govresearchgate.net

Typically, the crystal packing of benzamides is dominated by hydrogen bonding between the amide functional groups, often leading to the formation of dimeric or catemeric (chain-like) structures. osti.govresearchgate.net In the case of this compound, it is anticipated that the amide protons would engage in hydrogen bonding with the carbonyl oxygen of an adjacent molecule, forming a stable, hydrogen-bonded dimer.

For illustrative purposes, the crystallographic data for a related compound, N-[4-(trifluoromethyl)phenyl]benzamide, is presented below. This data serves as a valuable reference for predicting the potential crystal system and unit cell parameters for this compound. nih.gov

| Crystallographic Parameter | Value for N-[4-(trifluoromethyl)phenyl]benzamide nih.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.008 |

| b (Å) | 7.133 |

| c (Å) | 11.538 |

| α (°) | 99.455 |

| β (°) | 99.158 |

| γ (°) | 101.021 |

| Volume (ų) | 391.5 |

| Z | 2 |

Chromatographic Separation Techniques, such as Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique extensively used in synthetic organic chemistry to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. chemistryhall.comkhanacademy.org The separation is based on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents). ualberta.ca

For this compound, TLC is an indispensable tool, particularly for monitoring its synthesis. The progress of the amidation reaction can be followed by spotting the reaction mixture on a TLC plate and observing the disappearance of the starting materials and the appearance of the product spot. nih.govnih.gov

The choice of the eluent (mobile phase) is critical for achieving good separation. The polarity of the eluent is adjusted to obtain a retention factor (Rf) value for the desired compound ideally between 0.3 and 0.7. ualberta.ca The Rf value is a measure of the distance traveled by the compound relative to the solvent front. khanacademy.orglibretexts.orgyoutube.com Given the structure of this compound, which contains both nonpolar (benzyloxy and trifluoromethylphenyl groups) and polar (amide) moieties, a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) is typically employed.

Visualization of the spots on the TLC plate is commonly achieved under UV light (at 254 nm), as the aromatic rings in the molecule will absorb UV radiation and appear as dark spots on a fluorescent background. rsc.org Further visualization can be accomplished using staining reagents if necessary.

A hypothetical TLC analysis for the synthesis of this compound from its corresponding carboxylic acid and amine precursors is detailed in the table below, illustrating the expected change in Rf values as the reaction progresses.

| Compound | Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) | Hypothetical Rf Value (Hexane:Ethyl Acetate 2:1) | Comments |

|---|---|---|---|

| 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid (Starting Material) | 0.20 | 0.45 | More polar due to the carboxylic acid group, resulting in a lower Rf. |

| Benzylamine (Starting Material) | 0.15 | 0.35 | The primary amine makes it quite polar, leading to a low Rf value. |

| This compound (Product) | 0.40 | 0.65 | Less polar than the starting carboxylic acid due to the formation of the amide bond, resulting in a higher Rf. |

Future Research Directions and Translational Perspectives

Emerging Synthetic Strategies and Methodological Innovations

The synthesis of 2-(Benzyloxy)-4-(trifluoromethyl)benzamide and its analogs is ripe for innovation. While classical methods provide a solid foundation, emerging synthetic strategies are expected to offer greater efficiency, stereoselectivity, and access to a wider range of derivatives.

Future synthetic efforts will likely focus on:

Late-Stage Functionalization: Developing novel methods for the late-stage introduction of the trifluoromethyl and benzyloxy groups onto pre-formed benzamide (B126) scaffolds. This approach allows for the rapid generation of diverse compound libraries from common intermediates, accelerating structure-activity relationship (SAR) studies.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound can offer improved reaction control, enhanced safety, and scalability. This is particularly advantageous for reactions that are difficult to control on a large scale using traditional batch methods.

Biocatalysis: The use of enzymes to catalyze key synthetic steps could provide highly selective and environmentally friendly routes to chiral derivatives of the parent compound. This is crucial for investigating the stereochemical requirements for biological activity.

Photoredox Catalysis: This powerful synthetic tool can enable previously challenging transformations, such as the direct C-H functionalization of the benzamide core or the benzyloxy group, opening up new avenues for structural modification.

These methodological innovations will be instrumental in creating a more diverse chemical space around the this compound core, providing a rich source of compounds for biological screening.

Advanced Computational Methodologies for Predictive Studies

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. nih.gov For this compound, advanced computational methodologies can provide deep insights into its behavior and guide the design of next-generation analogs with improved properties.

Key areas of computational research will include:

Molecular Dynamics (MD) Simulations: Large-scale MD simulations can be employed to study the conformational dynamics of this compound and its interactions with potential biological targets in a dynamic, solvated environment. This can reveal key binding events and inform the design of more potent inhibitors.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can provide a highly accurate description of the electronic structure of the ligand-binding site, which is crucial for understanding reaction mechanisms and for the accurate prediction of binding affinities.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches, such as deep learning, can be used to develop predictive models for the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. plos.org These models can help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development. plos.org

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened in silico against a panel of biological targets to identify potential new therapeutic applications. researchgate.net

The integration of these advanced computational techniques will facilitate a more rational, hypothesis-driven approach to the design and optimization of this compound-based compounds.

Identification of Novel Biological Targets and Pathways

While the benzyloxy benzamide scaffold has been explored for various biological activities, including neuroprotection, a systematic exploration of the potential targets for this compound is still needed. nih.gov Future research will focus on identifying and validating novel biological targets and the pathways modulated by this compound.

Strategies for target identification will involve:

Phenotypic Screening: High-content screening of this compound and its derivatives in various cell-based models of disease can identify compounds with interesting biological activities. Subsequent target deconvolution studies, using techniques such as chemical proteomics, can then be used to identify the molecular targets responsible for the observed phenotype.

Chemical Proteomics: Affinity-based probes derived from this compound can be used to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry. This approach can provide a direct readout of the compound's protein interaction network.

Genomic and Proteomic Profiling: Treating cells with this compound and analyzing the resulting changes in gene and protein expression can provide clues about the biological pathways modulated by the compound. nih.gov

Fragment-Based Screening: The trifluoromethylated benzamide and benzyloxy phenyl fragments of the molecule can be screened against libraries of proteins to identify potential binding partners, which can then be investigated as targets for the parent compound.

The identification of novel targets and pathways will open up new therapeutic avenues for this compound and its analogs.

Development of Chemical Biology Tools and Probes

The development of chemical biology tools and probes derived from this compound will be crucial for dissecting its mechanism of action and for validating its biological targets. nih.govchiosislab.com These tools are specifically designed to investigate biological systems and can provide valuable information that is often difficult to obtain through other means. chiosislab.com

Future efforts in this area will focus on the design and synthesis of:

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold will allow for the visualization of its subcellular localization and its interactions with target proteins in living cells using techniques such as fluorescence microscopy and flow cytometry. rsc.org

Biotinylated Probes: The incorporation of a biotin (B1667282) tag will enable the affinity purification of target proteins, facilitating their identification and characterization. chiosislab.com

Photoaffinity Probes: These probes contain a photoreactive group that can be activated by light to form a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target.

Bio-orthogonal Probes: The introduction of a bio-orthogonal handle, such as an alkyne or an azide, allows for the specific labeling of the probe in a complex biological environment using click chemistry. rsc.orgrsc.org

The development of a comprehensive toolbox of chemical probes based on the this compound structure will be a powerful asset for the broader research community, enabling a deeper understanding of its biological function and therapeutic potential.

Q & A

What are the critical considerations for synthesizing 2-(benzyloxy)-4-(trifluoromethyl)benzamide with high yield and purity?

Level: Basic

Answer:

The synthesis involves reacting O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Temperature control : Maintain 0°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis) .

- Solvent selection : Dichloromethane (CH2Cl2) is preferred for its ability to dissolve intermediates while facilitating phase separation during workup .

- Purification : Post-reaction, the product is isolated via vacuum filtration and washed with diethyl ether/water to remove unreacted reagents. Drying under vacuum at 70°C ensures removal of residual solvents, yielding a white powder with 89% purity .

- Hazard mitigation : Sodium carbonate neutralizes HCl byproducts, reducing corrosion risks .

How can conflicting DSC data on thermal decomposition of this compound be resolved?

Level: Advanced

Answer:

Differential Scanning Calorimetry (DSC) data may show variability due to:

- Sample preparation : Moisture or solvent residues can lower decomposition onset temperatures. Ensure samples are vacuum-dried (>12 hours) before analysis .

- Heating rate : Slower rates (e.g., 5°C/min) improve resolution of exothermic decomposition events (~150–200°C) .

- Comparative testing : Cross-validate with Thermogravimetric Analysis (TGA) to distinguish decomposition from solvent loss. For example, a 5% mass loss at 70–90°C in TGA correlates with residual CH2Cl2, not decomposition .

What methodological strategies are recommended to address mutagenicity concerns in anomeric amide derivatives like this compound?

Level: Advanced

Answer:

Ames II testing revealed mutagenicity comparable to benzyl chloride but lower than other anomeric amides. To mitigate risks:

- Ventilation : Use fume hoods with >100 ft/min face velocity during handling .

- PPE : Wear nitrile gloves (≥8 mil thickness) and safety goggles resistant to organic solvents .

- Alternatives : Replace benzyloxy groups with tert-butyloxy in analogs to reduce mutagenic potential while retaining reactivity .

How can reaction intermediates be stabilized during the synthesis of this compound?

Level: Basic

Answer:

The intermediate 1,1-diazene is prone to homolytic cleavage. Stabilization methods include:

- Radical scavengers : Add 1% hydroquinone to the reaction mixture to inhibit radical recombination side products .

- Low-temperature storage : Store intermediates at –20°C under argon to prevent dinitrogen liberation .

- In situ monitoring : Use UV-Vis spectroscopy (λmax = 320 nm) to track diazene concentration and adjust reaction timelines .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Level: Basic

Answer:

- NMR : <sup>19</sup>F NMR (CDCl3) shows a singlet at δ –62 ppm for the CF3 group, while <sup>1</sup>H NMR confirms benzyloxy protons as a doublet (J = 12 Hz) at δ 5.2 ppm .

- HPLC : Reverse-phase C18 columns (ACN/H2O gradient) achieve baseline separation of the product from p-trifluoromethyl benzoic acid impurities .

- Mass spectrometry : ESI-MS (m/z 294.1 [M+H]<sup>+</sup>) validates molecular weight .

How do structural modifications of this compound impact its reactivity in radical-mediated C–C bond formation?

Level: Advanced

Answer:

- Electron-withdrawing groups : The trifluoromethyl group increases electrophilicity, accelerating radical recombination by 30% compared to non-fluorinated analogs .

- Steric effects : Bulky pivaloyloxy substituents hinder undesired dimerization, improving selectivity for cross-coupled products (e.g., 85% yield for benzylamine-derived adducts vs. <5% dimer) .

- Substrate scope : Secondary amines with α-hydrogens (e.g., N-methylbenzylamine) yield stable C–C products, while tertiary amines fail due to insufficient radical stabilization .

What are the best practices for resolving discrepancies in mutagenicity data across anomeric amide derivatives?

Level: Advanced

Answer:

- Dose-response curves : Test at concentrations spanning 0.1–100 μM to identify threshold effects. For example, mutagenicity in this compound is negligible below 10 μM but increases linearly above 25 μM .

- Metabolic activation : Include S9 liver microsomes in Ames tests to assess pro-mutagenic potential .

- Comparative studies : Cross-reference with structurally related compounds (e.g., N-benzyl-N-pivaloyl amides) to isolate the impact of the trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.